8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of triazole derivatives integrated into the bicyclic azabicyclo[3.2.1]octane framework. This combination is of significant interest due to the biological activities associated with both triazole and azabicyclo structures. The biological activity of this compound is primarily evaluated through its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.
Structural Overview
The molecular structure of the compound includes:
- Triazole moieties : Known for their diverse pharmacological properties.
- Azabicyclo[3.2.1]octane framework : A core structure often associated with tropane alkaloids that exhibit various biological activities.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds containing triazole rings have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) . The incorporation of the triazole moiety in our compound may enhance its cytotoxicity due to:
- Inhibition of metabolic enzymes : Triazoles have been linked to the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a role in cancer progression .
Compound | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
8-(2-phenyl-2H-1,2,3-triazole...) | MCF-7 | TBD |
8-(2-phenyl-2H-1,2,3-triazole...) | HCT-116 | TBD |
2. Neuropharmacological Activity
The azabicyclo[3.2.1]octane scaffold has been extensively studied for its interaction with neurotransmitter transporters such as dopamine (DAT) and serotonin transporters (SERT). Compounds derived from this scaffold have demonstrated:
- High selectivity for DAT over SERT : This selectivity is crucial for developing treatments for conditions like depression and ADHD .
The structure-activity relationship (SAR) studies indicate that specific substitutions on the azabicyclo framework can significantly enhance binding affinity and selectivity towards these transporters.
Transporter | Binding Affinity | Selectivity |
---|---|---|
DAT | High | High |
SERT | Moderate | Low |
The mechanism through which this compound exerts its biological effects involves:
- Modulation of neurotransmitter levels : By inhibiting uptake at DAT and SERT, it can increase the availability of neurotransmitters in synaptic clefts.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced activity against breast and colon cancer cells .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of related azabicyclo compounds with monoamine transporters. It was found that specific structural modifications could lead to significant increases in DAT selectivity over SERT, which is beneficial for reducing side effects associated with non-selective agents .
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17-12-20-25(21-17)13-4-2-1-3-5-13)24-14-6-7-15(24)11-16(10-14)23-9-8-19-22-23/h1-5,8-9,12,14-16H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWWAUZTPTWSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.